4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one
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Overview
Description
4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with an ethylpiperazinylmethyl group at the 4-position and two methyl groups at the 7 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from methyl phloroglucinol.
Substitution Reaction: The chromen-2-one core undergoes a substitution reaction with 4-ethylpiperazine in the presence of a suitable catalyst, such as sodium hydroxide, to introduce the ethylpiperazinylmethyl group at the 4-position.
Methylation: The final step involves the methylation of the chromen-2-one core at the 7 and 8 positions using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen derivatives.
Substitution: The ethylpiperazinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and suitable solvents.
Major Products
The major products formed from these reactions include quinones, dihydrochromen derivatives, and various substituted chromen-2-one derivatives.
Scientific Research Applications
4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one can be compared with other similar compounds, such as:
4-[(4-Methylpiperazinyl)methyl]-7,8-dimethylchromen-2-one: Similar structure but with a methyl group instead of an ethyl group.
4-[(4-Phenylpiperazinyl)methyl]-7,8-dimethylchromen-2-one: Contains a phenyl group instead of an ethyl group.
4-[(4-Benzylpiperazinyl)methyl]-7,8-dimethylchromen-2-one: Contains a benzyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one |
InChI |
InChI=1S/C18H24N2O2/c1-4-19-7-9-20(10-8-19)12-15-11-17(21)22-18-14(3)13(2)5-6-16(15)18/h5-6,11H,4,7-10,12H2,1-3H3 |
InChI Key |
JACNHBKAGKCAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C |
Origin of Product |
United States |
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